(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a combination of benzo[d]thiazole and indoline structures
Mechanism of Action
Target of Action
It is known that compounds containingindole and thiazole moieties have a broad range of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazole derivatives also exhibit a wide range of biological activities .
Pharmacokinetics
A related compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Compounds with similar structures have been shown to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole and indoline intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their diverse biological activities.
Indoline derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combined structure, which may confer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-2-22-25-19-5-3-18(14-21(19)28-22)23(27)26-12-9-17-13-16(4-6-20(17)26)15-7-10-24-11-8-15/h3-8,10-11,13-14H,2,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIRNIECPKDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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